Lipophilicity Comparison with Propargyl Alcohol Determines Phase‑Partitioning Behaviour
Nona-3,6-diyn-1-ol exhibits an XLogP3 of 1.8 [1], approximately 1.9 log units higher than the widely used analog propargyl alcohol (XLogP3 –0.1) [2]. This difference translates to a >70‑fold preferential partitioning into octanol over water under standard conditions. For synthetic transformations conducted in biphasic media or for applications requiring controlled release, the higher lipophilicity can enhance organic‑phase retention and reduce aqueous‑layer losses.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | Propargyl alcohol (CAS 107‑19‑7), XLogP3 = –0.1 |
| Quantified Difference | Δ LogP = 1.9 (approx. 79‑fold higher partition ratio) |
| Conditions | Values derived from identical XLogP3 algorithm (PubChem release 2021.4.0 or later) |
Why This Matters
Purchasers requiring a lipophilic alkyne alcohol for phase‑transfer catalysis or lipid‑based delivery systems should select nona-3,6-diyn-1-ol over propargyl alcohol to avoid excessive water solubility.
- [1] PubChem Compound Summary for CID 12352598, Nona-3,6-diyn-1-ol. National Library of Medicine. View Source
- [2] PubChem Compound Summary for CID 7859, Propargyl alcohol. National Library of Medicine. View Source
